

IUPAC nomenclature of bromofluoropropane isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromofluoropropane*

Cat. No.: *B12664809*

[Get Quote](#)

An In-depth Technical Guide to the IUPAC Nomenclature of **Bromofluoropropane** Isomers

Introduction

Halogenated hydrocarbons, particularly those containing multiple, different halogen atoms, present a foundational area of study in organic chemistry. Their diverse applications, from pharmaceuticals to materials science, necessitate a clear and unambiguous system of nomenclature.^[1] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these compounds, ensuring global consistency in scientific communication.^{[1][2]} This guide focuses on the isomers of **bromofluoropropane** (C_3H_6BrF), detailing the systematic application of IUPAC rules to name each constitutional and stereoisomer.

Propane, a three-carbon alkane, serves as the parent structure for these isomers. The substitution of one bromine and one fluorine atom onto this carbon backbone gives rise to several structural variations known as constitutional isomers. Furthermore, the presence of chiral centers in some of these isomers leads to the existence of stereoisomers (enantiomers).

Core Principles of IUPAC Nomenclature for Haloalkanes

The IUPAC nomenclature for haloalkanes follows a set of prioritized rules to ensure each distinct compound has a unique and descriptive name.^{[3][4]}

- Parent Chain Identification: The longest continuous carbon chain that contains the halogen atom(s) is identified as the parent alkane.[\[1\]](#)[\[2\]](#) For all isomers discussed herein, the parent chain is propane.
- Numbering the Parent Chain: The carbon chain is numbered from the end that gives the lowest possible number (locant) to the first encountered substituent (in this case, a halogen).[\[2\]](#)[\[3\]](#)
- Alphabetical Ordering of Substituents: When multiple different halogens are present, they are listed as prefixes in alphabetical order (bromo-, fluoro-), irrespective of their position on the carbon chain.[\[2\]](#)[\[3\]](#)
- Stereoisomer Designation: For molecules with chiral centers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). This designation is then included as a prefix in the IUPAC name.

Constitutional Isomers of Bromofluoropropane

There are five constitutional isomers of **bromofluoropropane**, distinguished by the connectivity of the bromine and fluorine atoms to the propane backbone.

1-Bromo-1-fluoropropane

In this isomer, both the bromine and fluorine atoms are attached to the first carbon of the propane chain. The carbon atom C1 is bonded to four different groups (a hydrogen atom, a bromine atom, a fluorine atom, and an ethyl group), making it a chiral center. Therefore, 1-bromo-1-fluoropropane exists as a pair of enantiomers.

- IUPAC Name: 1-Bromo-1-fluoropropane[\[5\]](#)
- Chirality: Yes
- Stereoisomers: (R)-1-bromo-1-fluoropropane and (S)-1-bromo-1-fluoropropane

1-Bromo-2-fluoropropane

Here, the bromine atom is on the first carbon, and the fluorine atom is on the second. Numbering the chain gives the substituents the lowest possible locants (1 and 2).[\[6\]](#) The

second carbon (C2) is a chiral center as it is attached to four different groups (a hydrogen atom, a fluorine atom, a methyl group, and a bromomethyl group). This isomer also exists as a pair of enantiomers.[\[7\]](#)

- IUPAC Name: 1-Bromo-2-fluoropropane[\[8\]](#)
- Chirality: Yes
- Stereoisomers: (R)-1-bromo-2-fluoropropane and (S)-1-bromo-2-fluoropropane

2-Bromo-1-fluoropropane

This isomer has the fluorine atom on the first carbon and the bromine atom on the second. According to IUPAC rules, substituents are named alphabetically.[\[3\]](#) Thus, 'bromo' precedes 'fluoro' in the name. The second carbon (C2) is a chiral center, bonded to a hydrogen atom, a bromine atom, a methyl group, and a fluoromethyl group.

- IUPAC Name: 2-Bromo-1-fluoropropane[\[9\]](#)
- Chirality: Yes
- Stereoisomers: (R)-2-bromo-1-fluoropropane and (S)-2-bromo-1-fluoropropane

1-Bromo-3-fluoropropane

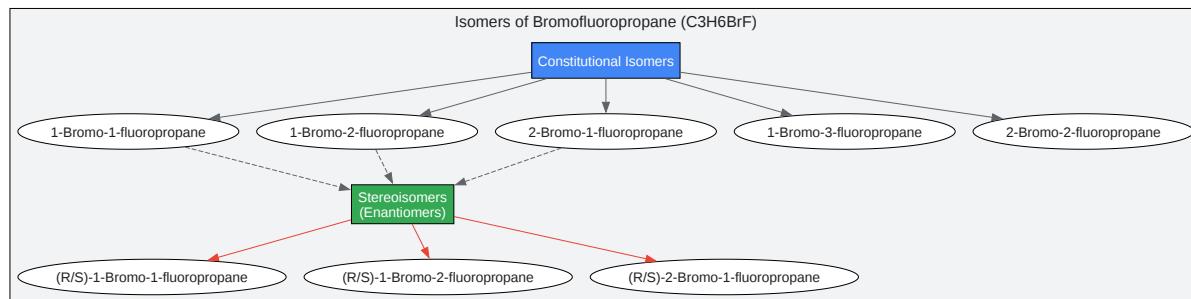
In this structure, the halogen atoms are at the terminal positions of the three-carbon chain. To assign locants, the chain is numbered to give the alphabetically preceding substituent (bromo) the lower number.[\[10\]](#)[\[11\]](#)[\[12\]](#) This molecule is achiral as no carbon atom is bonded to four different groups.

- IUPAC Name: 1-Bromo-3-fluoropropane[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Chirality: No

2-Bromo-2-fluoropropane

For this isomer, both the bromine and fluorine atoms are attached to the central carbon (C2) of the propane chain.[\[13\]](#) The molecule is achiral.

- IUPAC Name: 2-Bromo-2-fluoropropane[13]
- Chirality: No


Data Summary

The following table summarizes the key properties of the **bromofluoropropane** isomers.

IUPAC Name	Molecular Formula	CAS Registry Number	Chirality
1-Bromo-1-fluoropropane	C_3H_6BrF	65291-92-1[5]	Yes
1-Bromo-2-fluoropropane	C_3H_6BrF	1871-72-3[6][8]	Yes
2-Bromo-1-fluoropropane	C_3H_6BrF	62122-17-2[9]	Yes
1-Bromo-3-fluoropropane	C_3H_6BrF	352-91-0[10][11]	No
2-Bromo-2-fluoropropane	C_3H_6BrF	2311-00-4[13]	No

Isomer Relationship Diagram

The logical relationship between the different isomers of **bromofluoropropane** can be visualized as a hierarchical structure, starting from the single molecular formula and branching into constitutional isomers, and further into stereoisomers where applicable.

[Click to download full resolution via product page](#)

Caption: Isomeric relationships of **bromofluoropropane**.

Conclusion

The IUPAC nomenclature provides a robust and systematic method for naming the isomers of **bromofluoropropane**. By correctly identifying the parent chain, numbering the carbons to give the lowest locants to substituents, and arranging the halogen prefixes alphabetically, unique names are generated for each of the five constitutional isomers. For the three chiral isomers (1-bromo-1-fluoropropane, 1-bromo-2-fluoropropane, and 2-bromo-1-fluoropropane), the Cahn-Ingold-Prelog system is essential for distinguishing between their respective enantiomeric pairs. A thorough understanding of these rules is critical for researchers, scientists, and professionals in drug development to ensure precise communication and documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. byjus.com [byjus.com]
- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 1871-72-3: 1-bromo-2-fluoro-propane | CymitQuimica [cymitquimica.com]
- 7. (2S)-1-bromo-2-fluoropropane | C3H6BrF | CID 97304589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-1-fluoropropane | C3H6BrF | CID 10953605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 1-Bromo-3-fluoropropane [webbook.nist.gov]
- 12. Propane, 1-bromo-3-fluoro- | C3H6BrF | CID 67699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Bromo-2-fluoropropane | C3H6BrF | CID 88119095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC nomenclature of bromofluoropropane isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12664809#iupac-nomenclature-of-bromofluoropropane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com